molecular formula C9H8BrN3O2 B13937526 6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione

Cat. No.: B13937526
M. Wt: 270.08 g/mol
InChI Key: GFQHRRRPYRLMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrido[2,3-d]pyrimidine core. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being studied. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-2,8-dimethyl-3H-pyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C9H8BrN3O2/c1-4-11-7-5(8(14)12-4)3-6(10)9(15)13(7)2/h3H,1-2H3,(H,11,12,14)

InChI Key

GFQHRRRPYRLMFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=O)N2C)Br)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.